Cas no 1491639-13-4 (methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate)

methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate
- 1491639-13-4
- EN300-1164176
- AKOS015475903
-
- Inchi: 1S/C9H15N3O2/c1-3-12-6-11-5-8(12)7(10)4-9(13)14-2/h5-7H,3-4,10H2,1-2H3
- InChI Key: WTQMQDGEKZLYHS-UHFFFAOYSA-N
- SMILES: O(C)C(CC(C1=CN=CN1CC)N)=O
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: -0.9
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164176-500mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 500mg |
$739.0 | 2023-10-03 | ||
Enamine | EN300-1164176-1.0g |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1164176-2500mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 2500mg |
$1509.0 | 2023-10-03 | ||
Enamine | EN300-1164176-100mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 100mg |
$678.0 | 2023-10-03 | ||
Enamine | EN300-1164176-250mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 250mg |
$708.0 | 2023-10-03 | ||
Enamine | EN300-1164176-50mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 50mg |
$647.0 | 2023-10-03 | ||
Enamine | EN300-1164176-1000mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 1000mg |
$770.0 | 2023-10-03 | ||
Enamine | EN300-1164176-10000mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 10000mg |
$3315.0 | 2023-10-03 | ||
Enamine | EN300-1164176-5000mg |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate |
1491639-13-4 | 5000mg |
$2235.0 | 2023-10-03 |
methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate Related Literature
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate
Methyl 3-Amino-3-(1-Ethyl-1H-Imidazol-5-Yl)Propanoate (CAS 1491639-13-4): A Comprehensive Overview
Methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate (CAS 1491639-13-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring an imidazole ring and an amino-propanoate moiety, exhibits unique chemical properties that make it valuable for drug discovery and medicinal chemistry applications. Its molecular structure combines the reactivity of an ester group with the biological relevance of the imidazole heterocycle, creating a versatile building block for synthetic chemists.
The growing interest in methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate stems from its potential as a precursor in the synthesis of bioactive molecules. Researchers are particularly interested in how the 1-ethyl-1H-imidazol-5-yl group influences the compound's interactions with biological targets. Recent studies suggest that derivatives of this compound may show promise in addressing current challenges in therapeutic development, especially in areas like targeted drug delivery and enzyme inhibition.
From a chemical perspective, CAS 1491639-13-4 demonstrates interesting solubility characteristics, being moderately soluble in polar organic solvents while showing limited solubility in water. This property profile makes it particularly useful in organic synthesis where controlled reactivity is desired. The methyl ester group provides a convenient handle for further chemical modifications, allowing researchers to explore diverse molecular architectures.
The pharmaceutical industry has shown increasing interest in imidazole-containing compounds like methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate, particularly for their potential in developing new classes of enzyme inhibitors and receptor modulators. This aligns with current research trends focusing on heterocyclic compounds as privileged scaffolds in medicinal chemistry. The compound's structural features make it a valuable intermediate for creating libraries of molecules for high-throughput screening.
Quality control of methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and development applications. The growing demand for high-purity imidazole derivatives in drug discovery has led to improved synthetic protocols for this compound, with yields and purity levels continually being optimized.
In the context of current scientific trends, CAS 1491639-13-4 represents an important example of how heterocyclic building blocks are driving innovation in pharmaceutical research. The compound's unique combination of functional groups makes it particularly relevant to studies investigating structure-activity relationships in drug design. Researchers are actively exploring its potential in creating novel molecular entities with improved pharmacokinetic properties.
The stability profile of methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate has been the subject of several investigations, with findings suggesting that proper storage conditions are crucial for maintaining its chemical integrity. Like many amino acid derivatives, it requires protection from moisture and extreme temperatures to prevent degradation. These stability characteristics are important considerations for both research and potential commercial applications.
From a commercial availability standpoint, 1491639-13-4 is typically supplied by specialty chemical manufacturers catering to the pharmaceutical and biotechnology sectors. The compound's niche application means it's often produced in limited quantities, with purity specifications tailored to specific research needs. Current market trends indicate growing interest in such specialized pharmaceutical intermediates, particularly those with potential applications in targeted therapies.
The synthesis of methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate typically involves multi-step organic transformations, with recent literature focusing on more efficient and sustainable routes. Green chemistry approaches to producing such imidazole derivatives are gaining traction, reflecting broader industry trends toward environmentally friendly synthetic methods. These developments are particularly relevant given the increasing emphasis on sustainable practices in chemical research and manufacturing.
Looking forward, CAS 1491639-13-4 and related compounds are likely to play an important role in addressing current challenges in medicinal chemistry. Their structural versatility makes them valuable tools for researchers exploring new therapeutic approaches, particularly in areas requiring precise molecular recognition. As the field continues to evolve, compounds like methyl 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoate will remain important building blocks in the chemist's toolkit.
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